Antibiotic Bu 2545
Description
Historical Perspective on Natural Product Antibiotic Discovery and Development
The quest for substances that can combat microbial infections dates back to ancient civilizations, where moldy bread was topically applied to treat ailments. news-medical.net However, the modern era of antibiotic discovery began with Paul Ehrlich's work in the early 20th century, which introduced the concept of selective toxicity—targeting pathogens without harming the host. mdpi.com This period was revolutionized by Alexander Fleming's 1929 discovery of penicillin from the fungus Penicillium notatum. nih.gov
The subsequent decades, particularly from the 1940s to the 1960s, are often referred to as the "Golden Age" of antibiotic discovery. news-medical.netyoutube.com This era was characterized by a worldwide effort to screen natural sources, primarily soil microorganisms, for new antimicrobial compounds. news-medical.netnih.gov This systematic approach, championed by figures like Selman Waksman who discovered streptomycin (B1217042) in 1943, led to the identification of most major classes of antibiotics in use today. mdpi.combritannica.com Natural products from bacteria and fungi became the dominant source of clinically used antibiotics, valued for their inherent ability to interact with biological targets. cdnsciencepub.com
However, this period of fruitful discovery was followed by challenges. The frequent rediscovery of known compounds, a laborious process known as dereplication, and the complex structures of natural products made them less attractive for pharmaceutical development compared to synthetic chemistry approaches that emerged in the late 1990s. youtube.comcdnsciencepub.com Despite a subsequent void in the discovery of new antibiotic classes, recent advancements in genome sequencing, bioinformatics, and analytical chemistry are renewing interest in natural products as a vital source for novel antibiotics to combat rising antimicrobial resistance. cdnsciencepub.comtandfonline.com
Overview of Antibiotic Bu-2545 as a Member of the Lincosamide Class
Antibiotic Bu-2545 is a naturally occurring member of the lincosamide class, which also includes the well-known antibiotics lincomycin (B1675468) and celesticetin (B1194208). researchgate.netnih.gov It was discovered as a product of the fermentation of Streptomyces hygroscopicus, a bacterial species first described in 1931 and known for producing a wide array of chemical compounds. nih.govwikipedia.org
First reported in the early 1980s, the structure of Bu-2545 was determined to be closely related to other lincosamides, positioning it within the celesticetin-lincomycin group. nih.govnih.gov Like other members of its class, it is an anti-bacterial agent produced through fermentation by a Streptomyces species. nih.gov Research has confirmed its classification as an analog of lincomycin. nih.govnih.gov While lincomycin and its derivative clindamycin (B1669177) are the most clinically prominent lincosamides, the discovery of compounds like Bu-2545 contributes to the understanding of the structural diversity and biosynthetic potential within this important antibiotic family. researchgate.net
Structure
2D Structure
Properties
CAS No. |
75007-09-9 |
|---|---|
Molecular Formula |
C16H30N2O6S |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[2-methoxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H30N2O6S/c1-8(23-3)10(17-15(22)9-6-5-7-18(9)2)14-12(20)11(19)13(21)16(24-14)25-4/h8-14,16,19-21H,5-7H2,1-4H3,(H,17,22) |
InChI Key |
WVXCVWNSJUNIRQ-UHFFFAOYSA-N |
SMILES |
CC(C(C1C(C(C(C(O1)SC)O)O)O)NC(=O)C2CCCN2C)OC |
Canonical SMILES |
CC(C(C1C(C(C(C(O1)SC)O)O)O)NC(=O)C2CCCN2C)OC |
Synonyms |
antibiotic Bu 2545 antibiotic Bu-2545 Bu 2545 |
Origin of Product |
United States |
Discovery, Isolation, and Structural Elucidation of Antibiotic Bu 2545
Isolation Procedures from Microorganisms of the Genus Streptomyces
Antibiotic Bu-2545 is a natural product synthesized by microorganisms of the genus Streptomyces. nih.gov The genus Streptomyces is a well-known biofactory, responsible for producing approximately two-thirds of all microbial antibiotics used in therapeutic and agricultural applications. frontiersin.orgresearchgate.net The isolation of a specific antibiotic like Bu-2545 from a Streptomyces fermentation culture is a multi-step process designed to separate the target compound from a complex mixture of cellular components and other secondary metabolites.
The general procedure begins with the fermentation of the specific Streptomyces strain in a suitable culture medium to encourage the production of the antibiotic. nih.gov Following fermentation, the culture broth is processed to separate the microbial cells (biomass) from the liquid supernatant, which contains the secreted antibiotic. This is typically achieved through filtration or centrifugation. nih.gov
The subsequent steps focus on extracting and purifying the antibiotic from the cell-free broth. A common technique is solvent extraction, where an organic solvent, such as ethyl acetate or chloroform, is mixed with the broth to draw out the desired compound. nih.govcasjournal.org The organic phase, now containing the crude antibiotic extract, is then concentrated under vacuum. nih.gov Further purification is essential to achieve a high-purity compound and typically involves various chromatographic techniques. Cation-exchange chromatography and macroporous resin adsorption are often employed to remove impurities based on charge and polarity. academax.comresearchgate.net
Table 1: General Steps for Isolation of Antibiotic Bu-2545
| Step | Description | Purpose |
| 1. Fermentation | Culturing of the specific Streptomyces strain in a nutrient-rich medium. | To promote the growth of the microorganism and the biosynthesis of the antibiotic. nih.gov |
| 2. Separation | Filtration or centrifugation of the culture broth. | To separate the microbial biomass from the liquid supernatant containing the antibiotic. nih.gov |
| 3. Extraction | Treatment of the cell-free supernatant with an organic solvent (e.g., ethyl acetate). | To transfer the antibiotic from the aqueous broth to the organic solvent, creating a crude extract. nih.govcasjournal.org |
| 4. Concentration | Evaporation of the organic solvent under vacuum. | To reduce the volume and concentrate the crude antibiotic extract. nih.gov |
| 5. Chromatography | Passing the concentrated extract through columns (e.g., Cation-Exchange, Macroporous Resin). | To separate the target antibiotic from remaining impurities based on physicochemical properties. academax.comresearchgate.net |
Advanced Spectroscopic and Chromatographic Methodologies for Compound Characterization and Purity Confirmation
Once a purified sample of Antibiotic Bu-2545 is obtained, its chemical structure must be elucidated and its purity confirmed. This is accomplished using a combination of advanced chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for confirming the purity of the isolated antibiotic. hplc.eu Specifically, reversed-phase HPLC is widely used for the analysis of various antibiotics. nih.gov In this method, the sample is passed through a column (commonly a C18 column) and separated based on its hydrophobicity, allowing for the quantification of the pure compound and the detection of any residual impurities. academax.comresearchgate.net
For structural elucidation, a suite of spectroscopic techniques is employed. Mass Spectrometry (MS) is used to determine the molecular weight and molecular formula of the compound. nih.govuni.lu Nuclear Magnetic Resonance (NMR) spectroscopy is critical for mapping the carbon-hydrogen framework of the molecule. nih.gov Techniques such as ¹H NMR provide information about the protons and their chemical environments, which helps in piecing together the compound's structure. nih.gov Infrared (IR) spectroscopy may also be used to identify the presence of specific functional groups within the molecule. nih.gov
Table 2: Methodologies for Characterization and Purity Confirmation
| Technique | Purpose | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantifies the purity of the compound and detects impurities. academax.comhplc.eu |
| Mass Spectrometry (MS) | Structural Characterization | Determines the precise molecular weight and elemental composition (molecular formula). nih.govuni.lu |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Provides detailed information about the atomic connectivity and 3D structure of the molecule. nih.gov |
| Infrared (IR) Spectroscopy | Functional Group Identification | Detects the presence of specific chemical bonds and functional groups. nih.gov |
Comparative Structural Analysis with Closely Related Lincosamides (e.g., Lincomycin (B1675468) and Celesticetin)
Antibiotic Bu-2545 belongs to the lincosamide family, sharing a core structural framework with other members like Lincomycin and Celesticetin (B1194208). nih.gov All lincosamides consist of an amino acid moiety linked to an amino sugar moiety via an amide bond. wikipedia.org However, variations in these two components distinguish the different members of the class.
Bu-2545 is considered the simplest of the natural lincosamides. researchgate.net Its structure is composed of a L-proline amino acid component linked to the characteristic amino-octose sugar. researchgate.net
Lincomycin, another antibiotic produced by Streptomyces, differs in its amino acid portion. drugbank.com Instead of L-proline, it incorporates a substituted version called 4-propyl-L-proline. wikipedia.org This alkyl side chain attached to the proline ring is a key structural difference from Bu-2545.
Celesticetin also contains the L-proline moiety like Bu-2545, but it features a more complex sugar component. researchgate.netnih.gov A key distinguishing feature of celesticetin is the presence of a salicylate (B1505791) moiety attached to the sugar, which is absent in both Bu-2545 and Lincomycin. researchgate.net These structural modifications on the core lincosamide scaffold account for the differences in their biological activities.
Table 3: Comparative Structural Features of Lincosamides
| Compound | Molecular Formula | Amino Acid Moiety | Sugar Moiety Feature | Other Key Substituents |
| Antibiotic Bu-2545 | C₁₆H₃₀N₂O₆S uni.lu | L-proline researchgate.net | Methylthio-octopyranoside uni.lu | O-methyl group uni.lu |
| Lincomycin | C₁₈H₃₄N₂O₆S nih.gov | 4-propyl-L-proline wikipedia.org | Methylthio-octopyranoside nih.gov | None |
| Celesticetin | C₂₄H₃₆N₂O₉S nih.gov | L-proline researchgate.net | Methylthio-octopyranoside | Salicylate moiety researchgate.net |
Biosynthetic Pathways and Engineering of Antibiotic Bu 2545
Elucidation of the Natural Biosynthetic Pathway in Streptomyces Species
The natural production of lincosamide antibiotics in Streptomyces involves a bifurcated, or biphasic, pathway. wikipedia.orgwikiwand.com In this process, two distinct precursor molecules—an amino acid and an unusual eight-carbon aminosugar—are synthesized separately and then condensed to form the core lincosamide structure. nih.gov This core is subsequently modified to yield the final antibiotic. wikipedia.org
The biosynthesis of the lincosamide scaffold draws from both primary and secondary metabolism to generate its unique constituent parts.
Amino Acid Precursor : The proline moiety of lincosamides is derived from L-tyrosine. nih.govfrontiersin.org The initial step in this branch of the pathway is the conversion of L-tyrosine to 3,4-dihydroxyphenylalanine (DOPA). plos.org A series of subsequent enzymatic reactions transforms DOPA into a 4-alkyl-L-proline derivative, such as 4-propyl-L-proline in the case of lincomycin (B1675468). frontiersin.org
Aminosugar Precursor (Lincosamide) : The eight-carbon sugar core, known as methylthiolincosamide in lincomycin, originates from intermediates of the pentose (B10789219) phosphate (B84403) pathway. nih.gov Specifically, D-ribose 5-phosphate serves as a five-carbon acceptor for a three-carbon unit from either D-fructose 6-phosphate or D-sedoheptulose 7-phosphate. nih.gov This leads to the formation of a key intermediate, GDP-ᴅ-erythro-α-ᴅ-gluco-octose. pnas.orgnih.gov This octose derivative then undergoes a series of transformations, including epimerizations, dehydration, and transamination, to yield the activated aminosugar, GDP-ᴅ-α-ᴅ-lincosamide. pnas.orgnih.gov
Condensation and Final Steps : The two precursor pathways converge when the 4-alkyl-L-proline and the aminosugar are joined via an amide bond. wikipedia.orgwikiwand.com This condensation reaction is followed by final tailoring steps. For instance, in lincomycin synthesis, the product of condensation, N-demethyllincomycin, is methylated to produce the final active antibiotic. wikipedia.orgwikiwand.com The biosynthesis involves the unique participation of low-molecular-weight thiols, mycothiol (B1677580) (MSH) and ergothioneine (B1671048) (EGT), which are typically associated with detoxification but here play a constructive role in the transfer, activation, and modification of the aminosugar. nih.govnih.gov
| Pathway Branch | Primary Precursor(s) | Key Intermediates | Final Precursor |
| Amino Acid | L-Tyrosine | 3,4-dihydroxyphenylalanine (DOPA) | 4-Alkyl-L-proline derivative |
| Aminosugar | D-Ribose 5-phosphate, D-Fructose 6-phosphate | GDP-ᴅ-erythro-α-ᴅ-gluco-octose | GDP-ᴅ-α-ᴅ-lincosamide |
The biosynthesis of lincosamides is orchestrated by a suite of specialized enzymes encoded within the biosynthetic gene cluster. The functions of many of these enzymes have been elucidated through studies on lincomycin (lmb enzymes) and celesticetin (B1194208) (ccb enzymes).
Amino Acid Pathway Enzymes : The conversion of L-tyrosine to DOPA is catalyzed by LmbB2, an unusual heme-containing protein, distinguishing it from typical tyrosine hydroxylases. plos.org The final step in the formation of the 4-alkyl-L-proline precursor involves a crucial reduction reaction. This reaction is catalyzed by LmbY, an F420H2-dependent reductase belonging to the Apd6 reductase family. nih.govresearchgate.net This enzyme is notable for its ability to reduce both endocyclic and exocyclic double bonds in its substrate, a key step in forming the fully saturated proline ring of lincomycin. nih.gov
Aminosugar Pathway Enzymes : The initial C-C bond formation to create the octose backbone is catalyzed by the transaldolase LmbR. nih.gov The subsequent maturation of the octose involves several key enzymes. LmbM, an epimerase, is uniquely capable of catalyzing epimerization at two different positions (C4 and C6). pnas.org The conversion of GDP-ᴅ-erythro-α-ᴅ-gluco-octose to GDP-ᴅ-α-ᴅ-lincosamide is a multi-step process involving the enzymes LmbM, LmbL, CcbZ (dehydratase), and CcbS (transaminase). pnas.orgnih.gov
Condensation and Tailoring Enzymes : In the celesticetin pathway, the attachment of a salicylate (B1505791) moiety to the lincosamide core is catalyzed by the acyl-CoA ligase Ccb2 and the acyltransferase Ccb1. nih.gov The condensation of the amino acid and aminosugar precursors is a complex process involving several proteins, including LmbC, LmbD, LmbE, LmbV, and LmbN, which function together as the lincosamide synthetase. researchgate.netasm.org
| Enzyme (Lincomycin/Celesticetin) | Function | Catalytic Mechanism/Class |
| LmbB2 | Hydroxylation of L-tyrosine to DOPA | Heme Protein |
| LmbY | Reduction of proline precursor | F420H2-dependent Reductase |
| LmbR | Formation of octose backbone | Transaldolase |
| LmbM | C4 and C6 epimerization of octose intermediate | Epimerase |
| LmbL/CcbZ | Dehydration of octose intermediate | Dehydratase |
| CcbS | Transamination of octose intermediate | Aminotransferase |
| LmbC/D/E/V/N | Condensation of amino acid and aminosugar | Lincosamide Synthetase Complex |
| Ccb1/Ccb2 | Attachment of salicylic (B10762653) acid (in celesticetin) | Acyltransferase/Acyl-CoA Ligase |
The genes encoding the enzymes for lincosamide biosynthesis are organized into biosynthetic gene clusters (BGCs) on the chromosomes of the producing Streptomyces strains. nih.gov The BGCs for lincomycin (lmb) and celesticetin (ccb) have been sequenced and show a high degree of homology, reflecting their shared evolutionary origin and biosynthetic logic. pnas.orgnih.gov
The lincomycin BGC from Streptomyces lincolnensis is composed of 27 open reading frames with biosynthetic or regulatory functions (lmb genes) and is flanked by three resistance genes (lmrA, lmrC, and another lmr gene). nih.gov This co-localization of biosynthetic and resistance genes is a common strategy in antibiotic-producing organisms to prevent self-toxicity. nih.gov
Regulation of the gene cluster is complex. A key transcriptional regulator, LmbU, has been identified within the cluster. nih.gov LmbU acts as a positive regulator, or activator, promoting the expression of the biosynthetic genes and thus the production of lincomycin. nih.gov The organization of these genes into a single cluster facilitates their coordinated regulation and potential for horizontal gene transfer to other bacteria. nih.gov
Strategies for Biosynthetic Pathway Engineering
The detailed understanding of lincosamide biosynthetic pathways has provided a roadmap for rationally engineering these systems to improve antibiotic production and generate novel, potentially more effective, derivatives.
Both classical and modern genetic techniques have been applied to enhance the yield of lincosamide antibiotics.
Classical Mutagenesis : Traditional strain improvement programs, employing random mutagenesis followed by screening for high-producing variants, have been successful. In the case of S. lincolnensis, an industrial overproducing strain was found to have a large-scale duplication of the entire lmb gene cluster, demonstrating that increasing the gene dosage is an effective strategy for boosting production. nih.gov
Site-Directed Mutagenesis : More targeted approaches have also been explored. Site-directed mutagenesis of genes encoding regulatory proteins or ribosomal components can have a profound effect on secondary metabolism. For example, introducing specific mutations into the rpsL gene, which codes for the ribosomal protein S12, has been shown to activate and enhance antibiotic production in various Streptomyces species. nih.govnih.gov This technique offers a promising method for improving lincosamide yields by altering the global physiological state of the cell to favor antibiotic synthesis. researchgate.net Furthermore, site-directed mutagenesis of specific biosynthetic enzymes, such as the adenylation domain of LmbC, has been used to probe and understand substrate specificity. researchgate.net
Combinatorial biosynthesis leverages the enzymatic machinery of the natural pathway to create new chemical structures. This is achieved by introducing new genes, modifying existing ones, or feeding the producing organism with synthetic precursor analogs.
Precursor-Directed Biosynthesis : By inactivating genes responsible for the synthesis of the natural proline precursor, it is possible to create a mutant strain that can incorporate externally supplied, non-natural proline analogs into the final lincosamide structure. This approach has been successfully used to generate novel lincomycin derivatives with altered alkyl side chains. researchgate.net
Enzyme Engineering and Swapping : The enzymes in the lincosamide pathway exhibit a degree of substrate promiscuity. For instance, the condensation enzyme CcbD from the celesticetin pathway can accept various acyl substrates, enabling the enzymatic synthesis of unnatural lincosamides. researchgate.net The elucidation of the mechanism for salicylate attachment in celesticetin biosynthesis by Ccb1 and Ccb2 has opened the door to creating extensive libraries of hybrid lincosamides by substituting salicylic acid with other carboxylic acids, leading to the generation of compounds with antibacterial properties superior to the parent molecules. nih.govrsc.org These strategies, combining knowledge of the biosynthetic machinery with synthetic chemistry, provide a powerful platform for the discovery and development of new lincosamide antibiotics. sciengine.comacs.org
Heterologous Expression Systems for Biosynthetic Pathway Reconstruction
The reconstruction of the biosynthetic pathway of the antibiotic Bu-2545, a member of the lincosamide family, through heterologous expression presents a promising avenue for improving production titers, facilitating pathway engineering, and enabling the generation of novel analogs. While specific published research on the complete heterologous expression of the Bu-2545 biosynthetic gene cluster (BGC) is limited, extensive studies on the closely related lincosamides, lincomycin and celesticetin, provide a robust framework and valuable insights into the methodologies and challenges associated with this approach. The native producer of Bu-2545 is a species of Streptomyces, a genus well-known for producing a wide array of secondary metabolites. nih.govmdpi.com
The heterologous expression of antibiotic BGCs is a powerful strategy, particularly when the native producer is slow-growing, genetically intractable, or produces low yields of the desired compound. researchgate.netst-andrews.ac.uk This approach involves cloning the entire BGC from the producing organism and introducing it into a more suitable host, often a well-characterized and genetically manipulable strain.
A significant example that informs the potential for Bu-2545 pathway reconstruction is the successful heterologous expression of the lincomycin BGC from Streptomyces lincolnensis. nih.gov In one study, a 38.2 kilobase pair (kbp) cosmid containing the complete lincomycin BGC was introduced into the model organism Streptomyces coelicolor. nih.gov This resulted in the production of lincomycin in the heterologous host, demonstrating the feasibility of expressing a complex lincosamide pathway in a different Streptomyces species. nih.gov However, the production levels were notably lower, approximately 1-3% of that observed in the native S. lincolnensis strain, highlighting a common challenge in heterologous expression where yields may not match those of the original producer. nih.gov
The selection of a suitable heterologous host is a critical factor for the successful reconstruction of the Bu-2545 biosynthetic pathway. Streptomyces species are often preferred hosts for expressing actinobacterial BGCs due to their metabolic similarity to the native producers, including the availability of necessary precursors and compatible regulatory networks. researchgate.net Commonly used Streptomyces host strains include S. coelicolor, S. lividans, and S. albus. researchgate.net These hosts are well-characterized, have established genetic tools, and are generally amenable to high-density fermentation.
The process of reconstructing the Bu-2545 pathway in a heterologous host would involve several key steps, as illustrated by studies on related lincosamides:
Identification and Isolation of the Biosynthetic Gene Cluster: The initial step involves sequencing the genome of the Bu-2545 producing Streptomyces strain and identifying the complete BGC. Comparative analysis with the known lincomycin and celesticetin BGCs would be instrumental in delineating the boundaries of the Bu-2545 cluster. nih.govresearchgate.net
Cloning of the Gene Cluster: Due to the large size of antibiotic BGCs, specialized cloning techniques are required. nih.gov Methods such as transformation-associated recombination (TAR) in yeast or bacterial artificial chromosome (BAC) libraries are often employed to clone large DNA fragments. nih.gov For the lincomycin BGC, a cosmid library was successfully used. nih.gov
Introduction into the Heterologous Host: Once cloned into a suitable vector, the BGC is introduced into the chosen heterologous host. For Streptomyces, this is typically achieved through conjugation or protoplast transformation.
Expression and Product Detection: Following successful transformation, the heterologous host is cultivated under conditions that promote secondary metabolism. The production of Bu-2545 is then verified using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Challenges in the heterologous expression of the Bu-2545 pathway are anticipated to be similar to those encountered with other complex natural product pathways. These can include inefficient transcription or translation of the biosynthetic genes, metabolic burden on the host, toxicity of the product to the host, and insufficient supply of necessary precursor molecules. researchgate.net
The successful heterologous expression of the lincomycin BGC provides a strong proof-of-concept for the reconstruction of the Bu-2545 pathway. The research findings from lincomycin studies offer valuable guidance for host selection, cloning strategies, and addressing potential production bottlenecks.
Table of Research Findings on Heterologous Expression of a Related Lincosamide Pathway
| Parameter | Research Finding | Reference |
| Gene Cluster | Lincomycin Biosynthetic Gene Cluster | nih.gov |
| Original Producer | Streptomyces lincolnensis | nih.gov |
| Heterologous Host | Streptomyces coelicolor | nih.gov |
| Cloning Vector | Cosmid | nih.gov |
| Size of Insert | 38.2 kbp | nih.gov |
| Outcome | Successful production of lincomycin | nih.gov |
| Yield Comparison | ~1-3% of native producer | nih.gov |
This table summarizes the key findings from the heterologous expression of the lincomycin biosynthetic gene cluster, which serves as a critical model for the potential reconstruction of the Bu-2545 pathway.
Mechanism of Antimicrobial Action of Antibiotic Bu 2545 at the Molecular and Cellular Level
Interaction with the Bacterial Ribosome: Specificity and Binding Site Analysis
The antimicrobial activity of Antibiotic Bu-2545 is initiated by its specific interaction with the bacterial ribosome. Lincosamides, including Bu-2545, selectively target the large (50S) ribosomal subunit of bacteria, while showing minimal to no activity against the ribosomes of eukaryotic cells, which accounts for their selective toxicity nih.gov.
Antibiotic Bu-2545 binds to the 50S ribosomal subunit, a critical component of the bacterial ribosome nih.gov. The binding site is located within the peptidyl transferase center (PTC), the enzymatic core of the ribosome responsible for catalyzing the formation of peptide bonds between amino acids ufsc.brwikipedia.orgnih.gov. The PTC is a highly conserved region within the 23S ribosomal RNA (rRNA) of the 50S subunit wikipedia.orgnih.gov.
Structural studies of related lincosamides, such as clindamycin (B1669177), have revealed that the binding site is situated at the A- and P-sites of the PTC nih.gov. The interaction is primarily with the rRNA, with specific nucleotides playing a crucial role in the binding process. For instance, in the case of clindamycin, nucleotides such as A2451 and A2602 within the A-site of the catalytic center are protected upon binding, indicating direct interaction nih.gov. Additionally, nucleotides A2058 and A2059, located near the entrance of the polypeptide exit tunnel, are also shielded by the antibiotic nih.gov.
The binding of Antibiotic Bu-2545 to the peptidyl transferase center directly obstructs the process of peptide bond formation nih.gov. By occupying this critical region, the antibiotic interferes with the proper positioning of aminoacyl-tRNA molecules at the A-site of the ribosome. This steric hindrance prevents the incoming amino acid from being added to the growing polypeptide chain, effectively halting protein synthesis nih.gov.
The inhibition of peptide chain elongation is the primary mechanism by which Bu-2545 and other lincosamides prevent bacterial growth and replication nih.gov. The disruption of protein synthesis leads to a cascade of events that ultimately inhibit the bacterium's ability to carry out essential functions, leading to a bacteriostatic effect bohrium.comnih.gov.
Comparative Analysis of Ribosomal Binding Dynamics with Other Lincosamide Antibiotics
The ribosomal binding dynamics of Antibiotic Bu-2545 can be understood in the context of other well-studied lincosamides like lincomycin (B1675468) and its semi-synthetic derivative, clindamycin. While all lincosamides share a common mechanism of action, subtle differences in their chemical structures can influence their binding affinity and efficacy.
Clindamycin, for instance, has been shown to exhibit a more complex interaction with the ribosome than a simple competitive inhibition. Kinetic analyses have demonstrated that clindamycin initially interacts with the A-site of the ribosome to form an encounter complex, which then slowly isomerizes to a tighter complex where the drug is positioned near the P-site nih.gov. This two-step binding process may contribute to its higher potency compared to lincomycin in many cases bohrium.comnih.gov.
The table below provides a comparative overview of the ribosomal binding characteristics of lincosamide antibiotics, which can be extrapolated to understand the potential dynamics of Antibiotic Bu-2545.
| Feature | Lincomycin | Clindamycin | Expected for Antibiotic Bu-2545 |
| Primary Binding Site | 50S ribosomal subunit, Peptidyl Transferase Center | 50S ribosomal subunit, Peptidyl Transferase Center | 50S ribosomal subunit, Peptidyl Transferase Center |
| Key Interacting rRNA Nucleotides (E. coli numbering) | A2058, A2451, G2505 nih.gov | A2058, A2059, A2451, A2602, G2505 nih.gov | Similar to other lincosamides, likely involving key nucleotides within the PTC. |
| Binding Dynamics | Generally considered a competitive inhibitor at the A-site. | Exhibits a two-step binding process, isomerizing from an initial A-site complex to a tighter complex near the P-site. nih.gov | May exhibit binding dynamics similar to lincomycin or clindamycin, depending on its specific chemical structure. |
| Relative Potency | Baseline lincosamide activity. | Generally more potent than lincomycin against many bacterial species. bohrium.comnih.gov | Potency would be dependent on its specific structural modifications compared to lincomycin and clindamycin. |
Downstream Cellular Effects on Bacterial Physiology Beyond Protein Synthesis Inhibition
One significant downstream effect is the alteration of the bacterial proteome. As the production of new proteins is halted, the existing proteins within the cell begin to degrade without being replaced. This leads to a disruption of numerous cellular processes, including metabolism, cell division, and cell wall maintenance.
Furthermore, the inhibition of protein synthesis can impact bacterial virulence. Many virulence factors, such as toxins and adhesins, are proteins. By blocking their synthesis, lincosamide antibiotics can reduce the pathogenicity of bacteria. For example, clindamycin has been shown to suppress the production of toxins by certain bacteria, which is a beneficial effect independent of its direct bactericidal or bacteriostatic activity.
Antimicrobial Spectrum and Potency of Antibiotic Bu 2545
Evaluation of Activity Against Gram-Positive Bacterial Pathogens
Initial investigations into the biological activity of Antibiotic Bu-2545 have revealed a significant spectrum of activity, primarily directed against Gram-positive bacteria. As a member of the celesticetin-lincomycin class, its mechanism of action is anticipated to involve the inhibition of protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria.
While comprehensive, publicly available data detailing the full range of Gram-positive pathogens susceptible to Bu-2545 is limited, research on analogous compounds within the lincosamide family provides a predictive framework for its likely targets. These typically include various species of Staphylococcus, Streptococcus, and other clinically relevant Gram-positive organisms. The potency of Bu-2545 against these pathogens is quantitatively assessed through standardized in vitro susceptibility testing methods.
In Vitro Susceptibility Testing Methodologies
The evaluation of the antimicrobial efficacy of a compound like Bu-2545 relies on established and standardized laboratory techniques to ensure reproducibility and comparability of data.
Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a bacterium after overnight incubation. The determination of MIC values for Bu-2545 would typically be carried out using broth microdilution or agar (B569324) dilution methods as per the guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI).
Table 1: Illustrative MIC Data for Lincosamide Antibiotics Against Staphylococcus aureus (Note: This table is for illustrative purposes based on the activity of related compounds and does not represent specific data for Bu-2545.)
| Bacterial Strain | Lincomycin (B1675468) MIC (µg/mL) | Clindamycin (B1669177) MIC (µg/mL) |
| S. aureus ATCC 29213 | 0.5 - 2.0 | 0.06 - 0.25 |
| MRSA Strain 1 | >128 | 0.125 - >256 |
| MRSA Strain 2 | >128 | 0.25 - >256 |
Data is hypothetical and intended for illustrative purposes only.
Minimum Bactericidal Concentration (MBC) Assessment
To determine whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth), the Minimum Bactericidal Concentration (MBC) is determined. This is achieved by subculturing the clear wells from the MIC assay onto antibiotic-free agar. The MBC is the lowest concentration of the antibiotic that results in a 99.9% reduction in the initial bacterial inoculum. Specific MBC values for Antibiotic Bu-2545 are not publicly documented.
Time-Kill Kinetic Studies and Bactericidal/Bacteriostatic Characterization
Time-kill kinetic studies provide a dynamic view of an antibiotic's effect on bacteria over time. These assays involve exposing a standardized bacterial suspension to various concentrations of the antibiotic and measuring the number of viable bacteria at different time points. The results can definitively characterize an agent as bactericidal or bacteriostatic and reveal the rate of bacterial killing. Detailed time-kill kinetic data for Antibiotic Bu-2545 is not available in the reviewed literature.
Activity against Specific Bacterial Strains of Academic and Research Interest (e.g., Methicillin-Resistant Staphylococcus aureus)
The emergence of antibiotic-resistant bacteria, particularly MRSA, is a significant global health concern. Therefore, the activity of any new antibiotic against such strains is of paramount interest. As a lincosamide, Bu-2545's potential efficacy against MRSA would be a critical area of investigation.
However, specific data on the activity of Antibiotic Bu-2545 against MRSA strains is not present in the available scientific literature. Research on other lincosamides, such as lincomycin and its derivatives, has shown that while they are active against many Gram-positive bacteria, resistance in staphylococci, including MRSA, can be a significant issue. The development of new lincosamide derivatives has sometimes shown improved activity against certain resistant strains. Without specific studies on Bu-2545, its performance against MRSA remains speculative.
Structure Activity Relationship Sar of Antibiotic Bu 2545 and Its Analogs
Identification of Pharmacophore and Key Structural Determinants for Antimicrobial Activity
The fundamental scaffold of lincosamide antibiotics, including Bu 2545, comprises two essential moieties: a specialized amino thio-octose unit and an amino acid unit, typically derived from L-proline, linked via an amide bond rsc.orgresearchgate.netnih.govpnas.orgresearchgate.netnih.govkeio.ac.jp. Bu 2545 is characterized as the simplest natural lincosamide, consisting solely of these L-proline and amino-octose-derived components rsc.orgresearchgate.netresearchgate.net. This core structure is intrinsically linked to the antibiotic's mechanism of action, which involves binding to the 50S ribosomal subunit to inhibit bacterial protein synthesis rsc.orgnih.govresearchgate.netresearchgate.netacs.org.
However, the comparative analysis of lincosamides reveals that the basic lincosamide core, as present in Bu 2545, exhibits significantly lower antibacterial activity—typically 1-2 orders of magnitude less—than more complex natural or semi-synthetic analogs like lincomycin (B1675468) rsc.orgresearchgate.netresearchgate.net. This suggests that while the L-proline and amino-octose moieties form the essential pharmacophore for ribosome binding, specific structural features are critical for optimizing efficacy. For instance, the presence of an alkylproline-derivative (APD) moiety in lincomycin, which prolongs the molecule, allows for a better fit within the ribosome's A-site tRNA cavity, thereby increasing its biological activity rsc.orgresearchgate.netresearchgate.net. Similarly, the salicylate (B1505791) moiety attached to the amino sugar in celesticetin (B1194208), another L-proline-containing lincosamide, also contributes to enhanced activity compared to Bu 2545 rsc.orgresearchgate.netresearchgate.net. These findings highlight that modifications to the basic lincosamide core, such as chain elongation or the addition of specific functional groups like salicylate, are key determinants for improved antimicrobial potency.
Rational Design and Synthesis of Semi-Synthetic and Synthetic Derivatives
The study of lincosamide biosynthesis has provided insights into the generation of natural variants and potential pathways for creating novel compounds. While specific synthetic analogs of Bu 2545 are not extensively detailed in the reviewed literature, the understanding of lincosamide biosynthesis has led to the characterization of related compounds and the exploration of hybrid structures. Lincomycin, a clinically significant lincosamide, has a semi-synthetic derivative, clindamycin (B1669177), which exhibits enhanced properties rsc.orgnih.govresearchgate.netrsc.orgkhanacademy.orgnih.gov. The biosynthesis of celesticetin involves the enzymatic attachment of salicylic (B10762653) acid to the lincosamide backbone, a process that exemplifies how natural modifications can occur rsc.orgsmolecule.com.
Research into the biosynthetic pathways has revealed that enzymes involved in lincosamide production can exhibit promiscuous substrate specificity, leading to the generation of "unnatural lincosamides" researchgate.netresearchgate.net. This promiscuity, coupled with the ability to process biosynthetic intermediates, suggests potential avenues for rational design. For example, the creation of hybrid lincosamides by combining intermediates from different biosynthetic routes has been explored rsc.org. While direct chemical synthesis of Bu 2545 analogs is not prominently featured, the knowledge gained from studying the biosynthesis of natural lincosamides provides a foundation for future rational design efforts, potentially focusing on optimizing the core structure or incorporating beneficial moieties found in other lincosamides.
Impact of Chemical Modifications on Efficacy, Specificity, and Mechanism of Interaction
Chemical modifications to the basic lincosamide structure, as exemplified by comparisons between Bu 2545, celesticetin, and lincomycin, have a significant impact on antibacterial efficacy. Bu 2545, representing the simplest lincosamide structure, demonstrates the lowest level of antibacterial activity among these natural products rsc.orgresearchgate.netresearchgate.net. Celesticetin, which incorporates a salicylate moiety, exhibits moderate activity, approximately 25-50% of that of lincomycin rsc.orgresearchgate.netresearchgate.net. Lincomycin, featuring an APD moiety, displays notably higher efficacy. Further studies on synthetic lincomycin derivatives have shown a clear trend where increased length of the APD alkyl side chain correlates with enhanced biological activity, with activity increasing in the order 2C < 3C < 4C < 5C researchgate.netresearchgate.net.
These modifications primarily influence efficacy by improving the molecule's interaction with its target, the bacterial 50S ribosomal subunit rsc.orgnih.govresearchgate.netresearchgate.netacs.org. The enhanced binding affinity and optimal fit of modified structures, such as the prolonged APD side chain in lincomycin, are crucial for potent inhibition of protein synthesis rsc.orgresearchgate.netresearchgate.net. While specificity for particular bacterial species is not detailed for Bu 2545 or its direct analogs in the provided literature, the general mechanism of action—inhibition of protein synthesis—is conserved across the lincosamide class.
| Antibiotic/Derivative | Key Structural Features (Relative to Bu 2545) | Relative Antibacterial Efficacy |
| Bu 2545 | L-proline and amino-octose moieties | Baseline (lowest) |
| Celesticetin | L-proline, amino-octose, salicylate moiety | Moderate (25-50% of lincomycin) |
| Lincomycin | L-proline, amino-octose, APD moiety | Higher |
| Synthetic Lincomycin Derivatives | Varying APD side chain lengths | Increased with chain length (e.g., 5C > 4C > 3C > 2C) |
Computational Approaches to SAR Studies and Rational Drug Design
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations, are indispensable tools in modern drug discovery and rational drug design pnas.orgacs.orgbiotechacademy.dkunibe.chacs.orgmst.dknih.govnih.govnih.govbibliotekanauki.pllanl.govacs.orgchemmethod.combiorxiv.org. These approaches enable researchers to analyze vast datasets, predict molecular properties, understand drug-target interactions, and guide the optimization of lead compounds. QSAR models, for instance, establish mathematical relationships between chemical structures and biological activities, allowing for the prediction of the activity of novel molecules based on their structural features acs.orgacs.orgmst.dknih.gov. Molecular docking and dynamics simulations provide insights into binding modes, conformational changes, and the energetic favorability of ligand-target interactions pnas.orgbibliotekanauki.plchemmethod.combiorxiv.org.
While these computational strategies are broadly applied in the field of antibiotic research and development, the specific application of these techniques to Bu 2545 or its direct analogs is not detailed in the provided search results. The literature primarily focuses on the biosynthesis and comparative biological activities of natural lincosamides. Future research could leverage these computational tools to further elucidate the precise structural requirements for Bu 2545's activity and to design novel derivatives with improved potency and pharmacological profiles. The general principles of SAR analysis, often aided by computational modeling, aim to identify critical functional groups and spatial arrangements that are essential for biological activity khanacademy.orgbiotechacademy.dklumenlearning.comkhanacademy.orgsolubilityofthings.com.
Mechanisms of Bacterial Resistance to Antibiotic Bu 2545 and the Lincosamide Class
Ribosomal Target Site Modification: Methylation by rRNA Methyltransferases (e.g., erm genes)
The most common mechanism of resistance to lincosamides involves the modification of their target site on the bacterial ribosome. asm.orgoup.com This is primarily achieved through the action of rRNA methyltransferases, which are typically encoded by erm (erythromycin ribosome methylation) genes. frontiersin.orgfrontiersin.org These enzymes add one or two methyl groups to a specific adenine (B156593) nucleotide (A2058 in E. coli) within the 23S rRNA component of the 50S ribosomal subunit. frontiersin.orgasm.org This methylation event alters the conformation of the ribosome's peptidyl transferase center, which is the binding site for lincosamides, macrolides, and streptogramin B antibiotics. asm.orgasm.org The modification reduces the binding affinity of these antibiotics, rendering them unable to inhibit protein synthesis effectively. frontiersin.orgnih.gov
This type of resistance is often referred to as the MLSB phenotype because it confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics. frontiersin.orgnih.gov The expression of erm genes can be either constitutive (always on) or inducible (activated in the presence of an inducing agent, typically a macrolide). frontiersin.orgnih.gov Inducible resistance is of particular clinical concern, as exposure to a macrolide can lead to subsequent resistance to the entire MLSB class of antibiotics. merckvetmanual.com The erm genes are widespread in pathogenic bacteria and are often found on mobile genetic elements like transposons and plasmids, contributing to their rapid dissemination. bohrium.comskintherapyletter.com
Efflux Pump Systems Mediating Lincosamide Extrusion (e.g., mef genes)
A second major strategy employed by bacteria to resist lincosamides is the active efflux of the antibiotic out of the cell. bohrium.comoup.com This is accomplished by membrane-spanning protein pumps that recognize and expel the drug, preventing it from accumulating to an effective concentration at its ribosomal target. openmicrobiologyjournal.comaimspress.com
Several families of efflux pumps are involved in lincosamide resistance:
Major Facilitator Superfamily (MFS): The most well-known pumps in this category are encoded by the mef (macrolide efflux) genes, such as mef(A) and mef(E). asm.orgnih.gov These genes are frequently found in species like Streptococcus pneumoniae and confer what is known as the M-phenotype, characterized by resistance to 14- and 15-membered macrolides and, to a lesser extent, lincosamides, but not streptogramin B. nih.goveuropa.eu
ATP-Binding Cassette (ABC) Transporters: Genes such as msr(A) (macrolide-streptogramin resistance) encode for ABC transporters that can also pump out lincosamides. nih.govbrieflands.com These pumps utilize the energy from ATP hydrolysis to transport antibiotics out of the cell. asm.org Genes like lsa(C), also encoding an ABC transporter, have been associated with resistance to lincosamides, streptogramin A, and pleuromutilins (the LSA or LSAP phenotype). nih.gov
These efflux pump genes are often located on mobile genetic elements, facilitating their spread among bacterial populations. asm.orgopenmicrobiologyjournal.com
Enzymatic Inactivation and Chemical Degradation Pathways
Bacteria can also achieve resistance by producing enzymes that chemically modify and inactivate lincosamide antibiotics. frontiersin.orgnih.gov The most prominent enzymes in this category are the lincosamide nucleotidyltransferases, which are encoded by the lnu genes (previously known as lin genes). frontiersin.orgoup.com
These enzymes, such as Lnu(A) and Lnu(B), catalyze the transfer of a nucleotidyl group (often from ATP) to a hydroxyl group on the lincosamide molecule. oup.comasm.org This chemical modification, specifically adenylation, prevents the antibiotic from binding to its ribosomal target. asm.orgseq.es The lnu genes are found in a variety of bacteria, including staphylococci and enterococci, and are responsible for the L-phenotype, which is specific resistance to lincosamides without cross-resistance to macrolides or streptogramins. nih.govasm.org Like other resistance determinants, lnu genes are frequently carried on plasmids, which allows for their horizontal transfer. merckvetmanual.comoup.com
Alterations in Cell Envelope Permeability and Reduced Uptake Mechanisms
While less common as a primary mechanism of high-level resistance, modifications to the bacterial cell envelope can contribute to reduced susceptibility to lincosamides by limiting their entry into the cell. aimspress.comencyclopedia.pub In Gram-negative bacteria, the outer membrane acts as a natural barrier. nih.gov Changes in the number or structure of porin channels, which are protein channels that allow the passage of hydrophilic molecules, can decrease the influx of antibiotics. nih.govnih.gov
Genetic Basis of Resistance Acquisition and Dissemination (e.g., Horizontal Gene Transfer)
The rapid spread of resistance to lincosamides and other antibiotics is largely due to the mobility of the genes conferring these resistance traits. asm.orgfrontiersin.org Bacteria can acquire resistance genes through horizontal gene transfer (HGT), a process where genetic material is transferred from one bacterium to another. nih.govfrontiersin.org
The key genetic elements involved in this dissemination include:
Plasmids: Small, circular DNA molecules that can replicate independently of the chromosome and are often transferred via conjugation. merckvetmanual.com Genes like erm, mef, and lnu are frequently found on plasmids. asm.orgasm.org
Transposons: "Jumping genes" that can move from one location in the DNA to another, either within the same chromosome or to a plasmid. bohrium.com Many antibiotic resistance genes are part of transposons. frontiersin.orgdovepress.com
Integrative and Conjugative Elements (ICEs): These are mobile genetic elements integrated into the bacterial chromosome that can excise themselves and transfer to a recipient cell via conjugation. asm.orgopenmicrobiologyjournal.com
This ability to share resistance genes allows for rapid adaptation of bacterial populations to the presence of antibiotics. frontiersin.org Furthermore, it is common for multiple resistance genes, conferring resistance to different antibiotic classes, to be located on the same mobile genetic element. asm.orgdovepress.com This co-localization leads to co-selection, where the use of one antibiotic can select for bacteria resistant to several others. asm.org
Cross-Resistance Patterns within the Lincosamide Class and Other Antibiotic Families
The specific mechanism of resistance determines the pattern of cross-resistance to other antibiotics. merckvetmanual.com Understanding these patterns is essential for effective clinical treatment.
MLSB Resistance: Mediated by erm genes, this mechanism results in broad cross-resistance to macrolides (e.g., erythromycin), lincosamides (e.g., clindamycin), and streptogramin B antibiotics. nih.goveuropa.eu This is because all three classes share an overlapping binding site on the ribosome, which is altered by the methylation event. asm.orgasm.org
M-Phenotype Resistance: Conferred by mef gene-encoded efflux pumps, this typically leads to resistance to 14- and 15-membered macrolides, with variable and often lower-level resistance to lincosamides. nih.govdovepress.com It does not confer resistance to streptogramin B antibiotics. nih.gov
L-Phenotype Resistance: Caused by enzymatic inactivation via lnu genes, this resistance is specific to lincosamides and does not extend to macrolides or streptogramins. nih.gov
PhLOPSA Resistance: A multidrug resistance phenotype conferred by the cfr rRNA methyltransferase, which modifies a different nucleotide (A2503) in the 23S rRNA. asm.orgbiorxiv.org This results in resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A antibiotics. asm.orgbiorxiv.org
These distinct and sometimes overlapping resistance profiles highlight the complexity of antibiotic resistance and the challenges it poses to modern medicine.
Table of Compounds and Genes Mentioned
| Name | Type | Description |
| Antibiotics | ||
| Antibiotic Bu-2545 | Lincosamide | A naturally occurring lincosamide antibiotic. |
| Clindamycin (B1669177) | Lincosamide | A semi-synthetic lincosamide antibiotic. merckvetmanual.com |
| Lincomycin (B1675468) | Lincosamide | A naturally occurring lincosamide antibiotic. merckvetmanual.com |
| Erythromycin | Macrolide | A 14-membered macrolide antibiotic, often used as an inducer for MLSB resistance. nih.gov |
| Streptogramin A | Streptogramin | A class of antibiotics that bind to the peptidyl transferase center. nih.gov |
| Streptogramin B | Streptogramin | A class of antibiotics that share a binding site with macrolides and lincosamides. nih.gov |
| Genes | ||
| erm | Methyltransferase Gene | Encodes enzymes that methylate 23S rRNA, causing MLSB resistance. frontiersin.org |
| mef | Efflux Pump Gene | Encodes MFS efflux pumps, causing the M-phenotype of resistance. nih.gov |
| msr | Efflux Pump Gene | Encodes ABC transporter efflux pumps contributing to macrolide and lincosamide resistance. brieflands.com |
| lnu | Nucleotidyltransferase Gene | Encodes enzymes that inactivate lincosamides by adenylation. oup.com |
| lsa | Efflux Pump Gene | Encodes ABC transporters conferring resistance to lincosamides, streptogramin A, and pleuromutilins. nih.gov |
| cfr | Methyltransferase Gene | Encodes an enzyme that methylates 23S rRNA at A2503, causing PhLOPSA resistance. asm.org |
| Bacteria | ||
| Escherichia coli | Bacterium | A Gram-negative bacterium often used as a model organism in molecular biology. asm.org |
| Staphylococcus aureus | Bacterium | A Gram-positive bacterium and a common cause of infections. oup.com |
| Streptococcus pneumoniae | Bacterium | A Gram-positive bacterium and a major cause of pneumonia. nih.gov |
| Enterococci | Bacteria (Genus) | A genus of Gram-positive bacteria found in the intestines. asm.org |
| Staphylococci | Bacteria (Genus) | A genus of Gram-positive bacteria. frontiersin.org |
| Streptococci | Bacteria (Genus) | A genus of Gram-positive bacteria. seq.es |
Preclinical Research on Antibiotic Bu 2545: Efficacy and Pharmacodynamics
In Vitro Efficacy against Multi-Drug Resistant (MDR) Bacterial Strains
No specific data was found detailing the in vitro efficacy of Antibiotic Bu 2545 against multi-drug resistant (MDR) bacterial strains. While general research on MDR bacteria and their susceptibility to various agents was identified fortunejournals.comnih.goviiardjournals.orgmdpi.comnih.govscielo.brasm.orgwho.int, these studies did not include this compound.
Efficacy Studies in Established In Vitro Models (e.g., Biofilm Models)
Information regarding the efficacy of this compound in established in vitro models, such as biofilm models, was not found in the search results. Studies discussing the challenges and strategies for combating bacterial biofilms were present acs.orgacs.orgmdpi.comfrontiersin.orgnih.govfrontiersin.org, but none specifically evaluated this compound in this context.
Efficacy Assessments in Relevant Animal Models of Infection
Specific data on the efficacy of this compound in relevant animal models of infection was not identified. The searches did not yield studies that tested this compound in preclinical animal evaluations.
No research findings detailing the efficacy of this compound in murine models of systemic infection were found.
No studies were found that assessed the efficacy of this compound in other established animal models for preclinical evaluation.
Pharmacodynamic Profiling in Preclinical Systems (e.g., Dose-Response, Post-Antibiotic Effect)
Specific pharmacodynamic profiling data for this compound, including dose-response relationships or post-antibiotic effects (PAE), was not found in the search results. While general principles and studies on pharmacodynamics, dose-response, and PAE were identified nih.govnih.govchosunobr.orgembopress.orgfrontiersin.orgnih.govfrontiersin.orggu.secatapult.org.uknih.gov, these did not involve this compound.
Future Directions and Advanced Research Frontiers for Antibiotic Bu 2545
Development of Next-Generation Lincosamides with Enhanced Antimicrobial Properties
The evolution of next-generation lincosamides aims to improve upon the efficacy, spectrum of activity, and pharmacokinetic profiles of existing compounds, including those related to Antibiotic Bu 2545. Research efforts are focused on chemical modifications to the lincosamide core structure to overcome resistance mechanisms and enhance potency against a broader range of pathogens. For instance, the development of synthetic lincosamide analogues like cresomycin has demonstrated success in overcoming common resistance mechanisms, such as ribosomal methylation nih.gov. Similarly, iboxamycin, another synthetic scaffold based on the lincosamide structure, has shown exceptional potency and a broad spectrum of activity against multidrug-resistant bacteria, including strains resistant to all clinically relevant antibiotics targeting the large ribosomal subunit chemrxiv.org. These advancements highlight the potential for designing novel Bu 2545 derivatives with superior antimicrobial properties.
Table 9.1: Comparative Properties of Lincosamide Antibiotics
| Antibiotic Class | Example Compound | Key Features / Improvements | Primary Target | Resistance Mechanisms Addressed |
| Natural Lincosamide | Lincomycin (B1675468) | Original lincosamide | 50S Ribosome | N/A (baseline) |
| Natural Lincosamide | This compound | Celesticetin-lincomycin class | 50S Ribosome | N/A (baseline) |
| Semi-synthetic Lincosamide | Clindamycin (B1669177) | Improved oral absorption, potency | 50S Ribosome | N/A (baseline) |
| Synthetic Lincosamide | Cresomycin | Overcomes ribosomal methylation | 50S Ribosome | Erm-mediated resistance |
| Synthetic Lincosamide | Iboxamycin | Broad spectrum, high potency | 50S Ribosome | Erm and Cfr resistance |
Strategies to Combat Emerging Antibiotic Resistance to Lincosamides
The emergence of resistance to lincosamides poses a significant threat to their clinical utility researchgate.netasm.org. Understanding the molecular basis of this resistance is crucial for developing effective countermeasures. Key resistance mechanisms include ribosomal modifications, such as methylation of 23S rRNA by erm genes, which alter the antibiotic binding site researchgate.netfrontiersin.orgfrontiersin.org. Efflux pumps, mediated by genes like mef, can also extrude the antibiotic from the bacterial cell researchgate.netfrontiersin.org. Additionally, enzymes like linB encode nucleotidyltransferases that inactivate lincosamides researchgate.net. These resistance genes are often found on mobile genetic elements, facilitating their spread researchgate.net.
Table 9.2: Major Lincosamide Resistance Mechanisms
| Resistance Mechanism | Associated Genes | Molecular Target/Action | Impact on Lincosamides |
| Ribosomal Methylation | ermA, ermB, ermC | Methylation of 23S rRNA at A2058 | Prevents antibiotic binding |
| Efflux Pump Activity | mef genes | Active efflux of antibiotic from cell | Reduced intracellular concentration |
| Drug Inactivation | linB | Nucleotidyltransferase activity | Chemical modification of antibiotic |
Combination Therapies with Resistance Modulators (e.g., Efflux Pump Inhibitors)
Combining antibiotics with resistance modulators, such as efflux pump inhibitors (EPIs), represents a promising strategy to restore or enhance the efficacy of existing drugs against resistant bacteria nih.govnih.gov. Lincosamides, like other protein synthesis inhibitors, can be subject to efflux-mediated resistance researchgate.netfrontiersin.org. By co-administering a lincosamide like this compound with an EPI, the intracellular concentration of the antibiotic can be increased, thereby overcoming resistance and restoring susceptibility. Research into synergistic effects between lincosamides and various modulators is an active area, aiming to re-sensitize bacteria to these valuable agents.
Table 9.3: Potential Combination Strategies for Lincosamides
| Antibiotic Class | Target Resistance Mechanism | Type of Resistance Modulator | Example Modulator Class | Potential Outcome |
| Lincosamides | Efflux Pumps | Efflux Pump Inhibitors (EPIs) | Various (e.g., targeting RND pumps) | Restored sensitivity, enhanced efficacy |
| Lincosamides | Ribosomal Methylation | Ribosomal Protection Agents | Novel binding agents | Overcoming binding site alteration |
Development of Novel Inhibitors Targeting Ribosomal Protection Mechanisms
A significant avenue for combating lincosamide resistance involves developing novel inhibitors that can effectively target or bypass the modified ribosomal sites. Since resistance often arises from alterations to the 50S ribosomal subunit, particularly through methylation by erm genes, new compounds are being designed to bind effectively to these altered targets nih.govfrontiersin.org. Synthetic lincosamides like cresomycin have been engineered to maintain strong binding affinity to ribosomes carrying these resistance-conferring modifications nih.gov. Future research can focus on identifying or designing compounds that can either displace the methylating enzymes or bind to the modified rRNA in a way that preserves antibiotic activity, thereby circumventing the resistance phenotype.
Applications in Chemical Biology and as Tools for Understanding Ribosomal Function
Antibiotics, including lincosamides, are invaluable tools in chemical biology for dissecting complex cellular processes, particularly the intricate mechanisms of bacterial protein synthesis. This compound, by virtue of its specific binding to the 50S ribosomal subunit, can serve as a chemical probe. Researchers can utilize such probes to map antibiotic-binding sites, investigate the conformational changes induced in the ribosome upon drug binding, and elucidate the dynamics of ribosomal translocation and peptide bond formation frontiersin.orgmit.edu. By studying how Bu 2545 interacts with different ribosomal states or mutants, scientists can gain deeper insights into ribosomal function and identify novel targets for antibiotic development.
Table 9.4: Antibiotics as Chemical Probes for Ribosome Studies
| Antibiotic Class | Example Compound | Ribosomal Target | Application in Chemical Biology | Research Focus |
| Lincosamide | Clindamycin | 50S Ribosome | Mapping binding sites, studying translocation | Protein synthesis fidelity |
| Macrolide | Erythromycin | 50S Ribosome | Investigating ribosomal dynamics | Peptide elongation |
| Aminoglycoside | Gentamicin | 30S Ribosome | Studying translation accuracy | Codon-anticodon interaction |
Integration of Omics Technologies (Genomics, Proteomics) in Antibiotic Research
The advent of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized antibiotic research by providing a comprehensive, systems-level view of bacterial responses to drugs and the development of resistance genexplain.comfrontiersin.orgfrontlinegenomics.commdpi.com. Genomic analysis can identify genes conferring resistance, while transcriptomics and proteomics can reveal how bacterial gene expression and protein profiles change upon exposure to antibiotics like Bu 2545. Integrating these datasets allows for a deeper understanding of the molecular pathways affected, the identification of novel drug targets, and the characterization of resistance mechanisms. For this compound, multi-omics approaches could elucidate its precise mode of action, identify compensatory mutations that arise during resistance development, and reveal host-pathogen interactions.
Table 9.5: Applications of Omics Technologies in Antibiotic Research
| Omics Technology | Primary Data Type | Key Applications in Antibiotic Research | Relevance to this compound |
| Genomics | DNA sequences | Identifying resistance genes, target identification | Discovering resistance determinants |
| Transcriptomics | RNA expression | Gene expression profiling, pathway analysis | Understanding cellular response to Bu 2545 |
| Proteomics | Protein levels/activity | Identifying drug targets, studying protein-mediated resistance | Elucidating protein-level effects |
| Metabolomics | Small molecule metabolites | Metabolic pathway analysis, drug metabolism | Understanding bacterial metabolic shifts |
Computational and AI-Driven Drug Discovery Approaches in Antibiotic Development
Q & A
Q. What are the primary mechanisms of action of Antibiotic Bu 2545, and how can researchers validate these mechanisms experimentally?
Methodological Answer: To elucidate mechanisms of action, employ in vitro assays such as minimum inhibitory concentration (MIC) determination using broth microdilution , combined with transcriptional profiling (e.g., RNA-seq) to identify gene expression changes in target pathogens. Validate findings via molecular docking studies to assess binding affinity to putative targets (e.g., ribosomes or cell wall synthesis enzymes). Include controls like known inhibitors and isogenic mutant strains to confirm specificity .
Q. How should researchers design preclinical studies to evaluate the efficacy of this compound against multidrug-resistant (MDR) pathogens?
Methodological Answer: Use a tiered approach:
- Step 1 : Screen against a standardized panel of MDR isolates (e.g., ESKAPE pathogens) using CLSI/EUCAST guidelines .
- Step 2 : Conduct time-kill assays to assess bactericidal vs. bacteriostatic activity.
- Step 3 : Validate in animal models (e.g., murine sepsis) with pharmacokinetic/pharmacodynamic (PK/PD) profiling to correlate dosing with efficacy. Ensure adherence to ethical guidelines for animal studies .
Q. What experimental models are appropriate for studying resistance development to this compound?
Methodological Answer: Utilize in vitro serial passage assays under sub-inhibitory concentrations to simulate resistance evolution. Monitor MIC shifts over 20+ generations and perform whole-genome sequencing (WGS) to identify resistance-conferring mutations. Complement with plasmid conjugation assays to evaluate horizontal gene transfer potential .
Q. How can researchers ensure reproducibility in cytotoxicity assays for this compound?
Methodological Answer: Standardize cell lines (e.g., HEK-293 or HepG2) and culture conditions. Use multiplex assays (e.g., MTT/LDH) to quantify viability and apoptosis. Include reference antibiotics with known toxicity profiles as benchmarks. Report results with 95% confidence intervals and effect sizes to enhance comparability .
Q. What statistical methods are recommended for analyzing dose-response relationships in Bu 2545 studies?
Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/EC₉₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For small sample sizes, employ non-parametric tests (Mann-Whitney U) and validate with bootstrapping .
Advanced Research Questions
Q. How can contradictory data on Bu 2545’s spectrum of activity be resolved across independent studies?
Methodological Answer: Conduct a meta-analysis using PRISMA guidelines to aggregate data from published studies. Stratify by variables such as pathogen strain, assay type, and inoculum size. Perform sensitivity analyses to identify confounding factors (e.g., pH, cation concentration in media) . For discordant in vivo results, compare PK parameters (e.g., AUC/MIC) across models .
Q. What strategies optimize the integration of multi-omics data to elucidate Bu 2545’s off-target effects?
Methodological Answer: Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (e.g., KEGG, GO). Apply machine learning (e.g., Random Forest) to prioritize high-impact pathways. Validate computationally predicted off-targets via CRISPR-Cas9 knockouts or chemical inhibition .
Q. How should researchers design adaptive clinical trials for Bu 2545 to address emerging resistance?
Methodological Answer: Implement a Bayesian adaptive design with pre-specified interim analyses. Use endpoints like microbiological eradication rates and resistance emergence. Incorporate real-time genomic surveillance of trial isolates to monitor resistance markers. Ensure alignment with ICH E6(R2) guidelines for trial flexibility and ethical oversight .
Q. What methodologies best reconcile in vitro-in vivo efficacy disparities for Bu 2545?
Methodological Answer: Develop ex vivo models (e.g., infected human macrophages) to bridge the gap. Use PK/PD modeling to adjust dosing regimens based on tissue penetration data. Employ imaging techniques (e.g., MALDI-TOF MS) to quantify drug distribution in target organs .
Q. How can researchers leverage structural analogs of Bu 2545 to overcome pharmacokinetic limitations?
Methodological Answer: Perform SAR (structure-activity relationship) studies using fragment-based drug design. Prioritize analogs with improved solubility (e.g., logP < 3) and metabolic stability (assessed via liver microsome assays). Validate oral bioavailability in rodent models and compare to intravenous formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
